5-Bromo-4-formyl-6-methyl-2-oxo-1H-pyridine-3-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Bromo-4-formyl-6-methyl-2-oxo-1H-pyridine-3-carbonitrile is a heterocyclic compound that features a pyridine ring substituted with bromine, formyl, methyl, oxo, and carbonitrile groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-4-formyl-6-methyl-2-oxo-1H-pyridine-3-carbonitrile typically involves multi-step organic reactions. One common method includes the bromination of 6-methyl-2-oxo-1H-pyridine-3-carbonitrile followed by formylation. The reaction conditions often require the use of brominating agents such as bromine or N-bromosuccinimide (NBS) and formylating agents like formic acid or formamide under controlled temperatures and pH levels .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
5-Bromo-4-formyl-6-methyl-2-oxo-1H-pyridine-3-carbonitrile undergoes various types of chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid.
Reduction: The carbonitrile group can be reduced to an amine.
Substitution: The bromine atom can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.
Substitution: Nucleophiles such as amines, thiols, or alkoxides under basic conditions.
Major Products Formed
Oxidation: 5-Bromo-4-carboxy-6-methyl-2-oxo-1H-pyridine-3-carbonitrile.
Reduction: 5-Bromo-4-formyl-6-methyl-2-oxo-1H-pyridine-3-amine.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
5-Bromo-4-formyl-6-methyl-2-oxo-1H-pyridine-3-carbonitrile has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects and as a lead compound in drug discovery.
Industry: Utilized in the development of novel materials and as a building block in organic synthesis.
Mechanism of Action
The mechanism of action of 5-Bromo-4-formyl-6-methyl-2-oxo-1H-pyridine-3-carbonitrile involves its interaction with specific molecular targets. The formyl and carbonitrile groups can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. The bromine atom may also participate in halogen bonding, enhancing the compound’s binding affinity to its targets .
Comparison with Similar Compounds
Similar Compounds
2-Bromo-6-methylpyridine: Lacks the formyl and carbonitrile groups, making it less reactive in certain chemical reactions.
4-Formyl-6-methyl-2-oxo-1H-pyridine-3-carbonitrile: Lacks the bromine atom, affecting its substitution reactions.
Uniqueness
5-Bromo-4-formyl-6-methyl-2-oxo-1H-pyridine-3-carbonitrile is unique due to the presence of multiple functional groups that allow for diverse chemical reactivity and potential biological activity. Its combination of bromine, formyl, methyl, oxo, and carbonitrile groups makes it a versatile compound in various research applications .
Properties
IUPAC Name |
5-bromo-4-formyl-6-methyl-2-oxo-1H-pyridine-3-carbonitrile |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5BrN2O2/c1-4-7(9)6(3-12)5(2-10)8(13)11-4/h3H,1H3,(H,11,13) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NLSBZTTUZWZNEQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C(C(=O)N1)C#N)C=O)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5BrN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.04 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.